Laminarihexaose is a linear hexasaccharide, meaning it is composed of six sugar molecules linked together. These sugar units are glucose molecules connected by β-1,3-glycosidic bonds. [, , ] This specific linkage pattern classifies laminarihexaose as a β-1,3-glucan, a type of polysaccharide found in the cell walls of fungi, algae, and some bacteria. [, , , ]
Laminarihexaose falls under the category of oligosaccharides, specifically β-glucans. These compounds are characterized by their glucose monomers connected through β-glycosidic linkages, which confer unique physical and chemical properties. The systematic name for laminarihexaose is 1,3-β-D-glucan, and it has a CAS number of 29842-30-6. Its molecular formula is with a molecular weight of approximately 990.9 g/mol .
The synthesis of laminarihexaose can be achieved enzymatically through the action of specific glycosyltransferases or via chemical methods. The enzymatic route is preferred due to its specificity and efficiency.
Enzymatic Synthesis:
Laminarihexaose's molecular structure consists of six glucose units linked primarily through β-1,3-glycosidic bonds. This configuration results in a linear structure that can adopt various conformations in solution.
Structural Characteristics:
Laminarihexaose participates in several chemical reactions, primarily involving hydrolysis and transglycosylation.
Key Reactions:
The mechanism by which laminarihexaose exerts its biological effects involves several pathways:
Laminarihexaose possesses distinct physical and chemical properties that influence its applications:
Laminarihexaose has various scientific applications due to its unique properties:
Laminarihexaose (C₃₆H₆₂O₃₁; molecular weight: 990.86 g/mol) is a linear oligosaccharide composed of six D-glucose units linked exclusively by β-(1→3)-glycosidic bonds [1] [7]. This configuration distinguishes it from cellulose (β-(1→4)-linked) or amylose (α-(1→4)-linked) glucans. The β-anomeric configuration at each glycosidic linkage induces a characteristic curved topology, enabling specific intermolecular interactions with biological receptors. The oligosaccharide terminates with a reducing end at the first glucose unit and a non-reducing end at the sixth unit, conferring asymmetry to the molecule [3] [8].
The β-(1→3) linkages in laminarihexaose adopt a relaxed helical twist with a 120° rotation per glucose unit, contrasting with the steeper helix of β-(1→4)-glucans. This arrangement permits intrachain hydrogen bonding between O4ʹ (donor) and O2 (acceptor) across adjacent residues, stabilizing the chain conformation. Nuclear Magnetic Resonance studies confirm that glycosidic torsion angles (Φ = C1-O-C3ʹ; Ψ = O-C3ʹ-C2ʹ) average -95° and -140°, respectively, in aqueous solution. This spatial orientation facilitates water solubility exceeding 50 mg/mL, a property not observed in crystalline β-(1→3)-glucan polymers like curdlan [3] [6].
Laminarihexaose’s biological recognition exhibits distinct chain-length dependence when compared to shorter β-(1→3)-oligomers:
Table 1: Comparative Analysis of β-(1→3)-Glucan Oligomers
Oligomer | Degree of Polymerization | Solubility (mg/mL) | Binding Affinity to βGRP-N (Kd, μM) |
---|---|---|---|
Laminaritriose | 3 | >100 | >500 (Weak/non-detectable) |
Laminaritetraose | 4 | >100 | 250 ± 30 |
Laminarihexaose | 6 | ~50 | 12 ± 3 |
Laminarihexaose’s hexameric length approximates the minimal structural unit required for mimicking triple-helical glucan conformations. Crystallographic analyses reveal that laminaritriose (DP3) lacks sufficient length to form stable interactions with the insect β-1,3-glucan recognition protein (βGRP), while laminaritetraose (DP4) exhibits partial binding. In contrast, laminarihexaose (DP6) spans critical subsites in the receptor’s binding cleft, enabling high-affinity recognition [2] [5] [8]. Unlike laminaripentaose-producing enzymes (GH64 family), which cleave glucans into pentasaccharides, laminarihexaose resists hydrolysis by such specialized enzymes due to subsite occupancy constraints [5].
X-ray crystallography of laminarihexaose complexed with the N-terminal domain of βGRP (resolution: 2.05–2.20 Å) reveals its role as a triple-helix mimetic. Three laminarihexaose chains assemble into a quasi-helical structure stabilized by interchain O4–O6 hydrogen bonds, mirroring the topology of polymeric β-1,3-glucans [2] [8]. Each chain contributes two glucose residues (total six residues) to interact with a single βGRP molecule. Key protein contacts include:
The crystallographic data (PDB: 3AQZ) demonstrate that laminarihexaose adopts a distorted helix with a rise per residue of 3.5 Å and twist angle of 116°–122°. This conformation is geometrically congruent with the triple helix in natural laminarin (6–25 kDa), explaining laminarihexaose’s ability to competitively inhibit βGRP binding to polymeric glucans [2] [8].
Nuclear Magnetic Resonance spectroscopy resolves laminarihexaose’s solution-state dynamics. ¹H/¹³C HSQC spectra (800 MHz) confirm β-configuration through characteristic anomeric proton signals at δ 4.60–4.75 ppm (J1,2 = 7.5–8.0 Hz) and anomeric carbon resonances at δ 102.5–104.0 ppm. Sequential NOE correlations (H1i↔H3i+1) verify the β-(1→3) connectivity along the chain [3] [6].
Isothermal Titration Calorimetry quantifies laminarihexaose’s binding to βGRP-N (Kd = 12 ± 3 μM), while longer polysaccharides (e.g., laminarin, DP~33) induce complex oligomerization of βGRP-N into hexameric assemblies (~102 kDa), as detected by Analytical Ultracentrifugation. This indicates laminarihexaose functions as a partial agonist in immune activation [6].
Mass spectrometry techniques validate molecular integrity:
Table 2: Spectroscopic Techniques for Laminarihexaose Validation
Technique | Key Parameters | Structural Insights |
---|---|---|
¹³C-NMR | C1: 104.2 ppm; C3: 85.9 ppm | β-(1→3) linkage conformation; ring tautomerism |
ITC | ΔG: -28.5 kJ/mol; n: 0.95 ± 0.05 | Stoichiometry and thermodynamics of βGRP binding |
ESI-MS/MS | Fragment ions at m/z 829.7 (DP5), 667.6 (DP4) | Glycosidic bond cleavage pattern |
Controlled acid hydrolysis studies (1.00 mol/L trifluoroacetic acid, 71°C, 55 min) demonstrate laminarihexaose’s intermediate stability between DP4 (rapid hydrolysis) and DP8 (resistant), attributable to cooperative hydrogen bonding in mid-chain residues [3].
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